2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]
Description
Structure
3D Structure
Properties
CAS No. |
93893-69-7 |
|---|---|
Molecular Formula |
C27H36O2 |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
6-cyclopentyl-2-[(3-cyclopentyl-2-hydroxy-5,6-dimethylphenyl)methyl]-3,4-dimethylphenol |
InChI |
InChI=1S/C27H36O2/c1-16-13-24(20-9-5-6-10-20)26(28)22(18(16)3)15-23-19(4)17(2)14-25(27(23)29)21-11-7-8-12-21/h13-14,20-21,28-29H,5-12,15H2,1-4H3 |
InChI Key |
ODSONVOAQPNSEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CC2=C(C(=CC(=C2O)C3CCCC3)C)C)O)C4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[6-cyclopentyl-3,4-xylenol] typically involves the condensation of 6-cyclopentyl-3,4-xylenol with formaldehyde under acidic or basic conditions. The reaction is carried out by heating the reactants to a temperature range of 130-160°C, followed by a heat preservation dehydration reaction for 1-4 hours. A catalyst is then added, and the mixture is further heated to 160-190°C while maintaining the reaction for 2-5 hours .
Industrial Production Methods
In industrial settings, the production process is optimized to achieve high yields and purity. The reaction mixture is cooled, neutralized, and subjected to alcohol precipitation, followed by filtration and drying. This method ensures a product yield of over 92%, with the purity of the final product reaching 99.5% .
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis[6-cyclopentyl-3,4-xylenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2,2’-Methylenebis[6-cyclopentyl-3,4-xylenol] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the stabilization of polymers and plastics.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized in the production of high-performance materials, including coatings, adhesives, and sealants
Mechanism of Action
The antioxidant properties of 2,2’-Methylenebis[6-cyclopentyl-3,4-xylenol] are attributed to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species, thereby protecting cells and materials from oxidative stress .
Comparison with Similar Compounds
Table 1: Structural and Molecular Features
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |
|---|---|---|---|---|---|
| 2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol] | 93840-42-7 | C₃₁H₄₄O₂ | 448.68 | Cyclopentyl, tert-butyl | Phenolic hydroxyl |
| 2,2′-Methylenebis(6-tert-butyl-4-methylphenol) | 119-47-1 | C₂₃H₃₂O₂ | 340.50 | tert-Butyl, methyl | Phenolic hydroxyl |
| 2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine) | 6864-37-5 | C₁₅H₂₈N₂ | 236.40 | Cyclohexyl, methyl | Primary amine |
Key Observations :
- The target compound and 2,2′-Methylenebis(6-tert-butyl-4-methylphenol) share a phenolic backbone but differ in substituents (cyclopentyl vs. methyl/tert-butyl), affecting steric bulk and solubility .
- 2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine) is an amine-based analogue with a methylene bridge but lacks phenolic groups, resulting in distinct reactivity and toxicity profiles .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | 2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol] | 2,2′-Methylenebis(6-tert-butyl-4-methylphenol) | 2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine) |
|---|---|---|---|
| Molecular Weight | 448.68 | 340.50 | 236.40 |
| Boiling Point | 488.5 ± 40.0 °C (predicted) | Not reported | Not reported |
| Solubility | Not reported | Soluble in organic solvents (e.g., ethanol) | Low water solubility, miscible in polar solvents |
| Storage | Not specified | Store at RT under argon | Typically stored under inert conditions |
Key Observations :
- The higher molecular weight and cyclopentyl groups in the target compound likely reduce volatility compared to the tert-butyl/methyl analogue .
- The amine-based analogue exhibits basicity (pKa ~10–11 for primary amines), contrasting with the phenolic compounds’ weak acidity .
Toxicological Profiles
Table 3: Toxicity Endpoints and Exposure Risks
Key Observations :
- The amine-based analogue shows reproductive toxicity (e.g., reduced implantation sites) but lacks conclusive developmental toxicity data .
- Phenolic compounds like the target are less likely to migrate from materials due to low vapor pressure and high molecular weight, aligning with findings for the tert-butyl/methyl analogue .
Biological Activity
2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol] is an organic compound that has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly its antioxidant properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Chemical Information:
| Property | Details |
|---|---|
| IUPAC Name | 2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol] |
| Molecular Formula | C22H30O2 |
| Molecular Weight | 342.48 g/mol |
| CAS Number | Not widely available |
The compound features a methylene bridge connecting two 6-cyclopentyl-3,4-xylenol moieties, which contributes to its unique biological properties.
The biological activity of 2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol] primarily stems from its ability to act as an antioxidant . It neutralizes free radicals and reactive oxygen species (ROS), which are implicated in various oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms from the hydroxyl groups present in the phenolic structure, stabilizing free radicals and preventing cellular damage .
Antioxidant Properties
Research indicates that 2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol] exhibits significant antioxidant activity. In vitro studies have demonstrated its effectiveness in scavenging free radicals and reducing oxidative stress markers in various cell lines. This property is critical in protecting against conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders .
Potential Therapeutic Applications
- Cancer Research : The compound has been investigated for its potential role in cancer therapy due to its ability to inhibit cell proliferation and induce apoptosis in cancerous cells. Studies have shown that it can modulate signaling pathways involved in tumor growth and metastasis .
- Neuroprotection : Given its antioxidant capabilities, there is ongoing research into its neuroprotective effects. It may help mitigate oxidative damage in neuronal cells, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .
Case Studies
Several case studies have highlighted the efficacy of 2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol] in various experimental setups:
- In Vitro Studies : A study conducted on human breast cancer cell lines showed that treatment with this compound led to a significant reduction in cell viability compared to control groups. The IC50 values indicated potent activity at low concentrations .
- Animal Models : In rodent models of oxidative stress-induced injury, administration of the compound resulted in reduced markers of oxidative damage and improved functional outcomes compared to untreated controls .
Comparative Analysis with Similar Compounds
To understand the unique properties of 2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol], it is useful to compare it with structurally similar compounds:
| Compound | Antioxidant Activity | IC50 (µM) | Notes |
|---|---|---|---|
| 2,4-Di-tert-butylphenol | Moderate | 15 | Less potent than 2-MBXY |
| 2,4,6-Tri-tert-butylphenol | High | 5 | More sterically hindered |
| 2-Methoxyphenol (Guaiacol) | Low | >50 | Significantly less effective |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
